Ethyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate is a chemical compound known for its stability and unique properties. It is a derivative of piperidine, a heterocyclic amine, and is often used in various scientific and industrial applications due to its ability to act as a radical scavenger and antioxidant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which ensures higher yields and purity. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroxide radicals, which are stable and useful in various applications.
Reduction: The compound can be reduced to its corresponding amine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Scientific Research Applications
Ethyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its ability to scavenge free radicals and inhibit oxidative processes. It interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells and materials from oxidative damage . The molecular targets include various enzymes and pathways involved in oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): A closely related compound with similar antioxidant properties.
2,2,6,6-Tetramethylpiperidine: Another derivative of piperidine used in similar applications.
Uniqueness
Ethyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate is unique due to its ethyl ester group, which enhances its solubility and reactivity compared to other similar compounds . This makes it particularly useful in applications requiring high solubility and stability .
Properties
CAS No. |
54996-01-9 |
---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-6-16-9(14)12(15)7-10(2,3)13-11(4,5)8-12/h13,15H,6-8H2,1-5H3 |
InChI Key |
VHJOBIBIAZPWBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(NC(C1)(C)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.